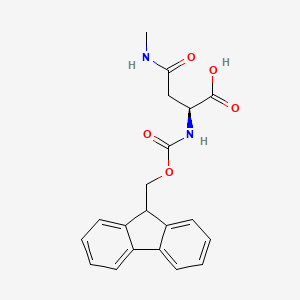

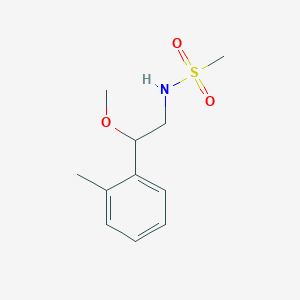

![molecular formula C16H20N4OS2 B2420480 3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-03-7](/img/structure/B2420480.png)

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a derivative of benzo[d]thiazol-2(3H)-one . It has been synthesized and investigated for potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . The yields of compounds bearing chloro in the 5-position are generally lower than those possessing a hydrogen at that position .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of thiazolo[3,2-b][1,2,4]triazoles and their analogs involves innovative synthetic methods that highlight the versatility of these compounds. For example, one study detailed the one-pot synthesis of novel thiazolo[3,2-b][1,2,4]triazoles using the acidified acetic acid method, showcasing a high reaction yield and short reaction time. This method underscores the chemical flexibility and potential for further modification of similar compounds (El-Sherif et al., 2006).

Another research explored the synthesis of new 1,4-Benzodioxanуl-1,2,4-triazole derivatives, further expanding the chemical landscape of triazole-containing compounds and their potential utility in various applications (Sargsyan et al., 2018).

Applications in Material Science and Chemistry

Compounds related to the one have been evaluated for their utility in material science, such as their use in UV protection and antimicrobial treatments for cotton fabrics. The integration of thiazole azodyes containing sulfonamide moiety into cotton fabrics demonstrated not only enhanced dyeability but also functional properties such as UV protection and antibacterial effects, highlighting the potential of these compounds in developing functional textiles (Mohamed et al., 2020).

In the field of corrosion inhibition, benzimidazole derivatives, including triazole-thiol compounds, have shown significant efficacy in protecting mild steel against corrosion in acidic environments. This application is crucial for industries where metal longevity and durability are critical (Yadav et al., 2013).

Antimicrobial and Antitubercular Agents

- The synthesis and pharmacological evaluation of novel sulfonyl derivatives based on isopropyl thiazole and triazole structures have demonstrated moderate to significant antibacterial and antifungal activities. These compounds were also identified as excellent antitubercular molecules, offering new avenues for the development of antimicrobial agents (Kumar et al., 2013).

Experimental and Theoretical Studies

- Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solution have revealed these compounds' efficiency in preventing corrosion, providing insight into the physical and chemical adsorption mechanisms on metal surfaces. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Hu et al., 2016).

作用機序

Target of Action

The compound, also known as 3-({4-methyl-5-[(3-methylbutyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2,3-dihydro-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activity . The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling and thereby improving cognitive performance. The inhibition of MAO-B results in increased dopamine levels, which can improve mood and cognitive function . In silico studies have shown that the compound forms strong interactions with the active sites of both enzymes .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B enzymes respectively . The increase in acetylcholine levels enhances cholinergic signaling, which is known to play a critical role in cognitive performance. The increase in dopamine levels can improve mood and cognitive function .

Result of Action

The compound’s action results in significant activity against AChE and MAO-B enzymes . This dual inhibition may enhance cognitive performance and improve mood, potentially offering therapeutic benefits for Alzheimer’s disease . Additionally, the compound may prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from Alzheimer’s disease .

特性

IUPAC Name |

3-[[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS2/c1-11(2)8-9-22-15-18-17-14(19(15)3)10-20-12-6-4-5-7-13(12)23-16(20)21/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEELLOJTXDQZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

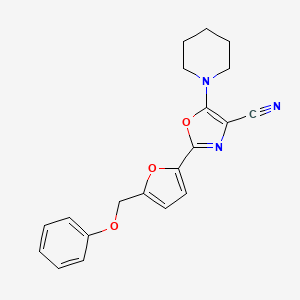

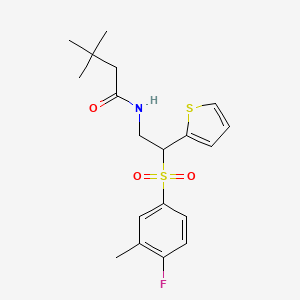

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

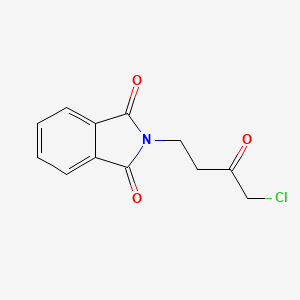

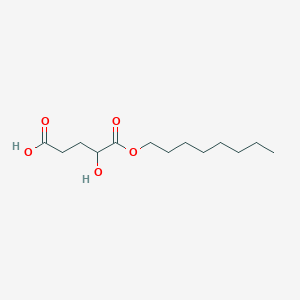

![Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2420403.png)

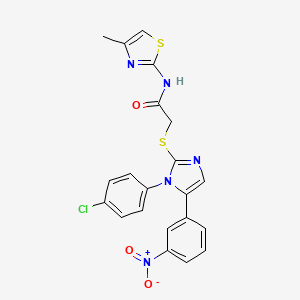

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)